N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide
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Overview
Description
N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide is an organic compound that features a thiophene ring substituted with a bromine atom at the 5-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium for the bromination reaction, followed by treatment with 2-ethylhexylbromide to yield the brominated product . The subsequent steps involve the formation of the acetamide group through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein and altering its function.
Comparison with Similar Compounds
Similar Compounds
(5-bromothiophen-2-yl)methylamine: A related compound with a similar thiophene structure.
Thiophene Derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. Its bromine substitution and acetamide group make it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-6(11)10(2)5-7-3-4-8(9)12-7/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRQJLRTYHLKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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